1-(Chloromethyl)-2-propylbenzene

Lipophilicity LogP Chromatographic retention

1-(Chloromethyl)-2-propylbenzene (CAS not uniformly assigned across suppliers; synonym 2-propylbenzyl chloride) is an ortho-substituted benzyl chloride with molecular formula C₁₀H₁₃Cl and molecular weight 168.66 g·mol⁻¹. It belongs to the class of halogenated alkylbenzenes wherein a chloromethyl (–CH₂Cl) group and an n-propyl substituent occupy adjacent positions on the aromatic ring.

Molecular Formula C10H13Cl
Molecular Weight 168.66 g/mol
Cat. No. B13149531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)-2-propylbenzene
Molecular FormulaC10H13Cl
Molecular Weight168.66 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1CCl
InChIInChI=1S/C10H13Cl/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3
InChIKeyTVFGUBMFGNNSHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)-2-propylbenzene: Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(Chloromethyl)-2-propylbenzene (CAS not uniformly assigned across suppliers; synonym 2-propylbenzyl chloride) is an ortho-substituted benzyl chloride with molecular formula C₁₀H₁₃Cl and molecular weight 168.66 g·mol⁻¹ . It belongs to the class of halogenated alkylbenzenes wherein a chloromethyl (–CH₂Cl) group and an n-propyl substituent occupy adjacent positions on the aromatic ring. The ortho-propyl group introduces measurable steric and electronic perturbations that differentiate this compound from its para- and meta-regioisomers as well as from unsubstituted benzyl chloride. Key calculated physicochemical descriptors include a LogP of 3.38 (predicted) and a boiling point of 228.2 °C at 760 mmHg [1] [2]. These properties, combined with the synthetic versatility of the benzylic chloride functional handle, position 1-(chloromethyl)-2-propylbenzene as a candidate building block for fine chemical synthesis, pharmaceutical intermediate preparation, and materials science applications [3].

Workflow Benzylic chloride building block for nucleophilic displacement chemistry Supports amine, ether, nitrile, and carboxylate diversification
Selection Ortho-substituted regioisomer with sterically constrained chloromethyl group Steric compression alters SN2 vs. SN1 partitioning relative to para isomer
Use Context Synthesis of ortho-functionalized benzyl derivatives and isomer-specific reference standards Reported LogP 3.38; predicted BP 228.2 °C at 760 mmHg

Why 1-(Chloromethyl)-2-propylbenzene Cannot Be Generically Substituted with Other Propylbenzyl Chloride Regioisomers


The three regioisomers of propylbenzyl chloride—ortho (2-), meta (3-), and para (4-) —share identical molecular formula and molecular weight, yet differ profoundly in steric environment around the reactive chloromethyl center, dipole moment orientation, and chromatographic retention behavior. The ortho isomer experiences direct steric compression between the n-propyl chain and the –CH₂Cl group, which restricts rotational freedom of the chloromethyl moiety and alters its ground-state conformation relative to the aromatic plane [1]. This steric constraint modulates both the rate and mechanistic pathway (SN1 vs. SN2) of nucleophilic displacement reactions compared to the sterically unencumbered para isomer . Furthermore, during chloromethylation of propylbenzene, the ortho isomer is formed as a distinct component of an isomeric mixture alongside the para product, with the ortho/para ratio governed by steric interactions inherent to electrophilic aromatic substitution [2]. Consequently, generic interchange among ortho, meta, and para isomers without experimental verification risks altered reaction kinetics, divergent product distributions, and compromised reproducibility in multi-step synthetic sequences.

Target Isomer
1-(Chloromethyl)-2-propylbenzene
Ortho n-propyl substitution creates steric compression at the chloromethyl center, restricting rotational freedom and altering ground-state conformation relative to the aromatic plane.
May support sterically defined nucleophilic displacement with distinct kinetic outcomes.
Potential Substitute
Para / Meta Regioisomers or Branched-Chain Analogs
Para and meta isomers lack ortho steric constraint, which may shift reaction kinetics and product distribution. Isopropyl-branched analogs exhibit higher LogP, altering chromatographic retention and solvent partitioning.
Regioisomer interchange may alter diastereoselectivity and requires experimental verification.

1-(Chloromethyl)-2-propylbenzene: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift: Calculated LogP of 1-(Chloromethyl)-2-propylbenzene vs. Para and Meta Regioisomers

Computationally predicted LogP values reveal a measurable lipophilicity difference between the ortho-propyl isomer (1-(chloromethyl)-2-propylbenzene) and the para-propyl isomer (1-(chloromethyl)-4-propylbenzene, as well as the meta isomer. The ortho isomer shows a LogP of 3.38 [1], compared to 3.38 for the para isomer and 3.55 for the para-isopropyl analog [2] . While the ortho and para n-propyl isomers share an identical predicted LogP of 3.38, the branched-chain 4-isopropylbenzyl chloride exhibits a higher LogP of 3.55 [2], indicating that the linear n-propyl ortho isomer provides measurably lower lipophilicity than the isopropyl-substituted comparator. This differentiation affects reversed-phase chromatographic retention times and can serve as a quality control discriminator for isomer identity verification.

Lipophilicity Shift
Predicted
LogP = 3.38 (ortho n-propyl) vs. 3.55 (para-isopropyl analog); ΔLogP = −0.17
Identical LogP to para n-propyl isomer means orthogonal methods (NMR, IR) are needed for identity confirmation.
In silico XLogP3 prediction; data to verify experimentally.
Lipophilicity LogP Chromatographic retention ADME prediction

Boiling Point and Volatility: Predicted BP of 1-(Chloromethyl)-2-propylbenzene vs. 4-Isopropylbenzyl Chloride

The predicted boiling point of 1-(chloromethyl)-2-propylbenzene at atmospheric pressure (760 mmHg) is 228.2 °C [1]. In contrast, the para-isopropyl regioisomer (4-isopropylbenzyl chloride, CAS 2051-18-5) has an experimentally reported boiling point of approximately 119 °C under reduced pressure conditions [2], and a predicted atmospheric boiling point that is lower than that of the ortho-n-propyl compound due to branching effects. This ~10–20 °C difference in predicted normal boiling points (ortho-n-propyl vs. para-isopropyl) reflects the impact of linear vs. branched alkyl substitution on intermolecular forces and vapor pressure, providing a basis for distillation-based purification or separation strategies.

Boiling Point Gap
Predicted
Predicted BP = 228.2 °C (ortho n-propyl); estimated ΔBP ≈ 10–20 °C higher vs. para-isopropyl analog
Higher boiling point may support distillation-based purification when lower volatility is preferred.
Predicted at 760 mmHg; comparator data at reduced pressure.
Boiling point Volatility Distillation Physicochemical property

Chloromethylation Regioselectivity: Ortho Isomer as a Distinct and Rarer Component of the Propylbenzene Chloromethylation Product Mixture

Chloromethylation of propylbenzene yields a mixture of ortho- and para-(chloromethyl) derivatives, with the ortho isomer consistently formed as the minor product due to steric hindrance from the n-propyl group [1]. In a systematic study of alkylbenzene chloromethylation using chloromethyl methyl ether–SnCl₄, the ortho-product percentages decreased with increasing alkyl bulk: toluene (26.5% ortho), ethylbenzene (16.8%), isopropylbenzene (5.5%), and tert-butylbenzene (2.5%) [2]. Propylbenzene, bearing an n-propyl group of intermediate steric demand, is expected to produce an ortho fraction between that of ethylbenzene and isopropylbenzene (estimated ~5–15% ortho). This means 1-(chloromethyl)-2-propylbenzene represents the sterically disfavored, lower-abundance regioisomer, making it inherently less accessible via direct chloromethylation than the para isomer. For applications requiring the specific steric and conformational properties of ortho-substitution, alternative synthetic routes (e.g., Grignard-mediated assembly) may offer better selectivity than direct electrophilic chloromethylation .

Regioselectivity Profile
Class-level inference
Estimated ortho fraction: ~5–15% of monochloromethylated product mixture; para isomer dominates (>85%)
Ortho isomer is the sterically disfavored, lower-abundance regioisomer from direct chloromethylation.
Inferred from ethylbenzene (16.8% ortho) and isopropylbenzene (5.5% ortho) chloromethylation data.
Chloromethylation Regioselectivity Ortho/para ratio Electrophilic aromatic substitution

Safety Profile Differentiation: Toxicity of 1-(Chloromethyl)-2-propylbenzene vs. Unsubstituted Benzyl Chloride

Unsubstituted benzyl chloride is classified as a highly toxic compound with an acute oral LD50 of 1,231 mg/kg (rat) and an inhalation LC50 of 778 mg/m³ (rat, 2 h) . The introduction of an n-propyl substituent at the ortho position increases molecular weight and alters metabolic susceptibility. While acute toxicity data specific to 1-(chloromethyl)-2-propylbenzene are not published, structurally analogous 4-propylbenzyl chloride formulations carry acute oral LD50 values reported as >2,000 mg/kg (rat) based on component-derived estimates [1]. If the ortho-n-propyl analog exhibits comparable toxicity to the para-n-propyl analog, it would fall into a lower acute oral toxicity category (Harmful rather than Toxic) compared to unsubstituted benzyl chloride. This difference carries regulatory implications for shipping classification, personal protective equipment requirements, and waste handling protocols.

Toxicity Differentiation
Class-level inference
Reported para-propyl analog formulation: acute oral LD50 > 2,000 mg/kg (rat) vs. benzyl chloride LD50 = 1,231 mg/kg
May suggest lower acute oral toxicity category relative to unsubstituted benzyl chloride, if ortho analog follows para pattern.
No published LD50 for ortho-n-propyl compound; data inferred from structural analog.
Acute toxicity LD50 Safety Hazard classification

Procurement-Guiding Application Scenarios for 1-(Chloromethyl)-2-propylbenzene Based on Quantitative Differentiation Evidence


Synthesis of Ortho-Substituted Benzylamines, Ethers, and Nitriles Requiring Sterically Defined Benzylic Electrophiles

The ortho-propyl substituent in 1-(chloromethyl)-2-propylbenzene exerts steric compression on the –CH₂Cl reactive center, as documented by dipole moment and molar Kerr constant studies on ortho-substituted benzyl chlorides [1]. This steric environment can alter the diastereoselectivity or regiochemical outcome of subsequent nucleophilic displacements compared to para-substituted analogs. Researchers synthesizing ortho-functionalized benzylamine or benzyl ether libraries should select this isomer when the steric fingerprint of the ortho-propyl group is integral to target binding conformation or when structure–activity relationship (SAR) studies require systematic variation of steric bulk proximal to the benzylic attachment point .

Chromatographic Method Development and Isomer-Specific Analytical Reference Standard Use

Despite sharing identical calculated LogP (3.38) with the para-n-propyl isomer [1], 1-(chloromethyl)-2-propylbenzene can be distinguished from its regioisomers by differential retention on polar stationary phases (due to conformational differences in the chloromethyl group orientation ) or by diagnostic NMR chemical shifts of the benzylic –CH₂– protons. Procurement of the authenticated ortho isomer as a reference standard is essential for GC-MS or HPLC-MS method development aimed at quantifying isomeric purity in propylbenzene chloromethylation product mixtures, where the ortho isomer is the minor component (estimated ~5–15% of monochloromethylated products) .

Precursor for Ortho-Propylbenzyl-Derived Agrochemical or Pharmaceutical Intermediates

The chloromethyl group serves as a versatile entry point for conversion to –CH₂OH, –CHO, –CH₂CN, –CH₂NH₂, and –CH₂CO₂H functionalities [1]. When the target active molecule requires an ortho-n-propyl substitution pattern on the aromatic ring—for example, in certain agrochemical candidates or GPI-anchored protein transport inhibitors where alkyl chain positioning affects target engagement —1-(chloromethyl)-2-propylbenzene provides a direct synthetic precursor. The ortho-n-propyl arrangement may be preferred over para-n-propyl when the alkyl chain must occupy a specific hydrophobic pocket adjacent to the benzylic attachment point in the biological target.

Safety-Conscious Laboratory Procurement Where Reduced Acute Toxicity vs. Benzyl Chloride Is Prioritized

Based on class-level inference from structurally related 4-propylbenzyl chloride (acute oral LD50 > 2,000 mg/kg vs. benzyl chloride LD50 = 1,231 mg/kg) [1], 1-(chloromethyl)-2-propylbenzene is expected to exhibit lower acute oral toxicity than unsubstituted benzyl chloride. Laboratories conducting large-scale nucleophilic substitution screens with benzylic chlorides may prefer the propyl-substituted isomers when occupational exposure risk needs to be minimized, as the reduced acute toxicity simplifies hazard communication and personal protective equipment requirements without sacrificing the benzylic chloride reactivity essential for diversification chemistry .

Application
Selection Property
Validation Focus
Sterically defined benzylamine / ether / nitrile synthesis
Ortho steric constraint at chloromethyl center
Stereochemical outcome and reaction kinetics review
Isomer-specific analytical reference standard
Regioisomer identity confirmation
NMR chemical shift and polar stationary phase retention
Ortho-propylbenzyl agrochemical / pharmaceutical intermediate precursor
n-Propyl ortho substitution pattern
Target engagement and hydrophobic pocket fit
Safety-conscious laboratory procurement
Reported lower acute oral toxicity vs. unsubstituted benzyl chloride
Hazard classification and exposure risk context
Quote Request

Request a Quote for 1-(Chloromethyl)-2-propylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.